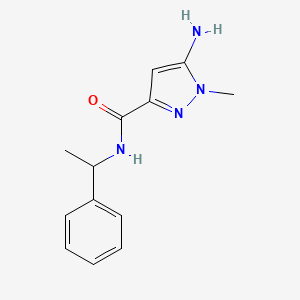

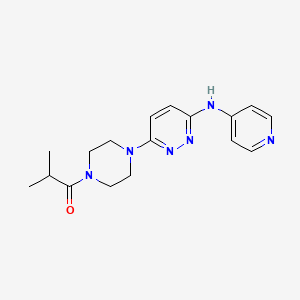

![molecular formula C17H18N2O3S B2995772 N-allyl-2-[(phenylsulfonyl)anilino]acetamide CAS No. 339103-00-3](/img/structure/B2995772.png)

N-allyl-2-[(phenylsulfonyl)anilino]acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

The molecular structure of N-allyl-2-[(phenylsulfonyl)anilino]acetamide is defined by its molecular formula, C17H18N2O3S. The exact structure detailing the arrangement of these atoms is not provided in the search results.Physical And Chemical Properties Analysis

N-allyl-2-[(phenylsulfonyl)anilino]acetamide has a molecular weight of 330.4. Other physical and chemical properties such as melting point, boiling point, and density are not provided in the search results .Aplicaciones Científicas De Investigación

Asymmetric Synthesis and Claisen Rearrangement

- The decarboxylative Claisen rearrangement reaction of allylic acetate esters containing N-arylsulfonyl sulfoximines on the acetyl residue has been explored, yielding rearranged products with good yields and diastereoselectivities. This method provides a new pathway for the synthesis of complex molecules with defined stereochemistry, highlighting the utility of N-allyl-2-[(phenylsulfonyl)anilino]acetamide derivatives in asymmetric synthesis and rearrangement reactions (Craig et al., 2005).

Enzyme Inhibition Properties

- N-phenylsulfonamide derivatives, including structures related to N-allyl-2-[(phenylsulfonyl)anilino]acetamide, have been synthesized and shown to inhibit carbonic anhydrase and cholinesterase enzymes. These findings suggest potential therapeutic applications in treating diseases like glaucoma, cancer, osteoporosis, and Alzheimer's disease (Kazancioglu & Senturk, 2020).

Catalytic and Enantioselective Synthesis

- Research on catalytic enantioselective synthesis has developed methods for producing N-allylated sulfonamide derivatives with high yields and enantiomeric excesses. This demonstrates the significance of N-allyl-2-[(phenylsulfonyl)anilino]acetamide derivatives in creating axially chiral structures, beneficial for synthesizing enantiomerically pure pharmaceuticals (Kikuchi et al., 2019).

Direct Conversion and Allylation Reactions

- The direct conversion of allylic alcohols and the selective monoallylation of anilines using palladium catalysts have been studied, showcasing efficient methods for functionalizing anilines and synthesizing valuable chemical intermediates (Yang et al., 2000).

Antimicrobial and Antiviral Applications

- A novel anilidoquinoline derivative related to N-allyl-2-[(phenylsulfonyl)anilino]acetamide has shown therapeutic efficacy in treating Japanese encephalitis, demonstrating significant antiviral and antiapoptotic effects. This indicates the potential of such derivatives in developing treatments for viral diseases (Ghosh et al., 2008).

Mecanismo De Acción

The mechanism of action for N-allyl-2-[(phenylsulfonyl)anilino]acetamide is not specified in the search results. This could be due to the compound being used primarily for research purposes.

Propiedades

IUPAC Name |

2-[N-(benzenesulfonyl)anilino]-N-prop-2-enylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O3S/c1-2-13-18-17(20)14-19(15-9-5-3-6-10-15)23(21,22)16-11-7-4-8-12-16/h2-12H,1,13-14H2,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFUBKRCYSJEABV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-allyl-2-[(phenylsulfonyl)anilino]acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

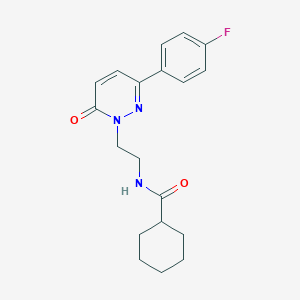

![6-methyl-3-(phenylamino)-[1,2,4]triazolo[3,4-c][1,2,4]triazin-5(1H)-one](/img/structure/B2995693.png)

![2-((3-cyclopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2995696.png)

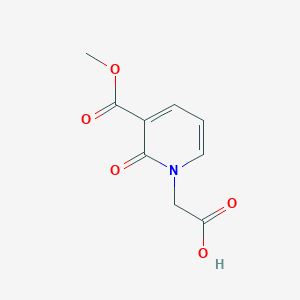

![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 4-amino-3,5,6-trichloropyridine-2-carboxylate](/img/structure/B2995698.png)

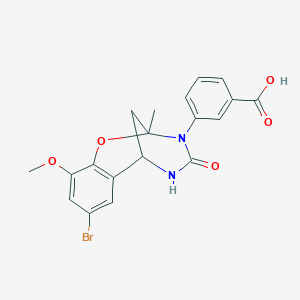

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide](/img/structure/B2995700.png)

![N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]-2-methylbenzamide](/img/structure/B2995707.png)

![2-oxo-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2,3-dihydro-1H-imidazole-4-carboxamide](/img/structure/B2995708.png)

![N-[4-[2-(Dimethylcarbamoylamino)ethyl]phenyl]prop-2-enamide](/img/structure/B2995709.png)

![2-(4-cyclopropyl-3,5-dioxo-3,4-dihydro-2H-pyridazino[4,5-b][1,4]thiazin-6(5H)-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2995710.png)

![(Z)-3-(1,3-Benzodioxol-5-yl)-N-(1-methyl-6-oxo-4-thiophen-2-yl-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-3-yl)prop-2-enamide](/img/structure/B2995712.png)